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Cat. No.: B141246 Get Quote

Introduction
9(10)-Dehydronandrolone, also known as dienolone or estra-4,9-dien-17β-ol-3-one, is a

synthetic anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone group of

compounds.[1] Although never commercialized for therapeutic use, it holds significant interest

for researchers in medicinal chemistry, pharmacology, and endocrinology. Its unique chemical

structure, characterized by a double bond at the C9-C10 position, confers distinct biological

properties compared to its parent compound, nandrolone.

This technical guide provides an in-depth review of the existing scientific literature on 9(10)-
dehydronandrolone. It is intended for researchers, scientists, and drug development

professionals, offering a consolidated resource on its synthesis, pharmacology, mechanism of

action, and the analytical methods used in its study. The guide summarizes key quantitative

data, details experimental protocols, and visualizes critical biological pathways to facilitate a

comprehensive understanding of this compound.

Chemical and Physical Properties
9(10)-Dehydronandrolone is a steroid ligand for the androgen receptor (AR) found in the

cytosol of the rat prostate.[2] It is also recognized as the active metabolite of the prohormone

estra-4,9-diene-3,17-dione, commonly known as dienedione.[1][3]
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Property Value

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-

2,6,7,8,11,12,14,15,16,17-decahydro-1H-

cyclopenta[a]phenanthren-3-one

Synonyms
Dienolone, Nordienolone, RU-3118, 19-nor-

δ⁹(¹⁰)-testosterone, δ⁹(¹⁰)-nandrolone

CAS Number 6218-29-7

Molecular Formula C₁₈H₂₄O₂

Molecular Weight 272.38 g/mol

Melting Point 190°C

Appearance
Slightly pale yellow to reddish-yellow crystal

powder

Solubility Soluble in Methanol

Pharmacology and Mechanism of Action
The primary mechanism of action for 9(10)-dehydronandrolone is its interaction with the

androgen receptor. Like other AAS, it binds to and activates the AR, initiating a cascade of

downstream signaling events that lead to changes in gene expression.

Receptor Binding Affinity
9(10)-Dehydronandrolone exhibits a notable affinity for both the androgen receptor (AR) and

the progesterone receptor (PR). However, its affinity for these receptors is slightly lower than

that of its parent compound, nandrolone.[1] In comparison, the structurally similar AAS,

trenbolone, shows a similar affinity for the AR but a significantly higher affinity for the PR.[1]

The following table summarizes the relative binding affinities (RBA) of 9(10)-
dehydronandrolone and related steroids for various receptors, with the RBA of the natural

ligand for each receptor set to 100%.
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Compoun
d

Chemical
Name

PR (%) AR (%) ER (%) GR (%) MR (%)

Dienolone ∆⁹-19-NT 17 134 <0.1 1.6 0.3

Nandrolon

e
19-NT 20 154–155 <0.1 0.5 1.6

Trenbolone ∆⁹,¹¹-19-NT 60-80 150-200 <0.1 40-60 10-15

Testostero

ne
T 1-5 100 <0.1 <1 <1

Dihydrotest

osterone
DHT 1.4–1.5 60–120 <0.1 <0.1–0.3 0.15

Data is compiled from various sources, with the primary reference for comparative steroid

receptor affinities being Ojasoo et al., 1987.[2] The table presents a synthesized view of

available data for comparative purposes.

Signaling Pathway
Upon entering a target cell, 9(10)-dehydronandrolone binds to the ligand-binding domain of

the androgen receptor located in the cytoplasm. This binding event induces a conformational

change in the receptor, causing its dissociation from a complex of heat shock proteins (HSPs).

The activated receptor-ligand complex then translocates into the nucleus, where it dimerizes

and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the

promoter regions of target genes. This binding initiates the recruitment of co-activator proteins

and the general transcriptional machinery, leading to the transcription of genes responsible for

the anabolic and androgenic effects of the steroid.

Androgen Receptor Signaling Pathway for 9(10)-Dehydronandrolone.

Pharmacokinetics and Metabolism
Absorption, Distribution, and Bioavailability
Specific pharmacokinetic parameters for 9(10)-dehydronandrolone, such as its half-life,

clearance rate, and oral bioavailability, are not well-documented in peer-reviewed scientific

literature. This is largely due to the compound never having been developed for clinical use.
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Anecdotal reports and information from non-peer-reviewed sources suggest that, like many

non-17α-alkylated steroids, 9(10)-dehydronandrolone likely has poor oral bioavailability due

to extensive first-pass metabolism in the liver.[4][5] Consequently, intramuscular or transdermal

routes of administration would be expected to provide greater systemic exposure.[4]

Metabolism
9(10)-Dehydronandrolone is the primary active metabolite of the prohormone estra-4,9-diene-

3,17-dione (dienedione). The conversion is a major metabolic pathway involving the reduction

of the 17-keto group of dienedione to a 17β-hydroxyl group, a reaction catalyzed by 17β-

hydroxysteroid dehydrogenase (17β-HSD).[5]

Further metabolism of 9(10)-dehydronandrolone can occur through less significant pathways,

including hydroxylation at various positions on the steroid nucleus and further reduction of the

A-ring.[6] In vivo, these metabolites are often conjugated with glucuronic acid or sulfate to

increase their water solubility and facilitate their excretion in the urine.[7]
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Metabolic Pathway of Dienedione to 9(10)-Dehydronandrolone and its Excretion.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

study of 9(10)-dehydronandrolone and related compounds.

Protocol 1: Androgen Receptor Competitive Binding
Assay
This protocol is a composite of standard methods used to determine the relative binding affinity

of a compound for the androgen receptor. It is based on the principle of competitive

displacement of a radiolabeled androgen.
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Objective: To determine the IC₅₀ and relative binding affinity (RBA) of 9(10)-
dehydronandrolone for the androgen receptor.

Materials:

Recombinant human androgen receptor (AR) ligand-binding domain (LBD).

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

Unlabeled Dihydrotestosterone (DHT) for standard curve.

Test Compound: 9(10)-Dehydronandrolone.

Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP, pH 7.2.

Scintillation fluid.

96-well filter plates and vacuum manifold.

Liquid scintillation counter.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of the test compound (9(10)-dehydronandrolone) and unlabeled

DHT (for standard curve) in the assay buffer. A typical concentration range would be from

10⁻¹¹ M to 10⁻⁵ M.

Prepare a solution of recombinant AR-LBD in assay buffer at a concentration determined

by prior optimization (e.g., 5-10 nM).

Prepare a solution of [³H]-DHT in assay buffer at a concentration close to its K_d for the

AR (e.g., 1-2 nM).

Assay Setup:

In a 96-well plate, add 50 µL of the AR-LBD solution to each well.
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Add 25 µL of the serially diluted test compound or standard DHT to the respective wells.

For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25

µL of a high concentration of unlabeled DHT (e.g., 10 µM).

Add 25 µL of the [³H]-DHT solution to all wells. The final volume in each well is 100 µL.

Incubation:

Seal the plate and incubate at 4°C for 18-24 hours on a shaker to reach equilibrium.

Separation of Bound and Free Ligand:

Transfer the contents of the assay plate to a 96-well filter plate.

Quickly wash the wells three times with 100 µL of ice-cold assay buffer using a vacuum

manifold to separate the protein-bound radioligand from the free radioligand.

Quantification:

Dry the filter plate completely.

Add 150 µL of scintillation fluid to each well.

Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound.

Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of [³H]-DHT) using non-linear regression analysis.

Calculate the RBA of the test compound relative to DHT using the formula: RBA = (IC₅₀ of

DHT / IC₅₀ of Test Compound) * 100.

Protocol 2: In Vitro Metabolism Using Liver Microsomes
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This protocol outlines a general procedure for studying the metabolism of a compound using

liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To identify the metabolites of 9(10)-dehydronandrolone or its prohormone,

dienedione, formed by hepatic enzymes.

Materials:

Pooled human, rat, or other species-specific liver microsomes.

Test Substrate: 9(10)-Dehydronandrolone or Dienedione (dissolved in a suitable solvent

like DMSO or ethanol).

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase).

Phosphate buffer (e.g., 100 mM, pH 7.4).

Quenching solution (e.g., ice-cold acetonitrile).

LC-MS/MS system with a high-resolution mass spectrometer.

Procedure:

Incubation Mixture Preparation:

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

Phosphate buffer.

Liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL).

Test substrate (e.g., to a final concentration of 1-10 µM).

Prepare control incubations: one without the substrate (to identify background peaks) and

one without the NADPH regenerating system (to assess non-enzymatic degradation).

Initiation of Reaction:
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Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system. The final

volume is typically 200-500 µL.

Incubation:

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60

minutes). Time-course experiments (e.g., 0, 15, 30, 60, 120 minutes) can also be

performed.

Termination of Reaction:

Stop the reaction by adding an equal or double volume of ice-cold quenching solution

(e.g., acetonitrile). This will precipitate the microsomal proteins.

Sample Preparation for Analysis:

Vortex the mixture thoroughly.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated

protein.

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

The sample may be evaporated to dryness and reconstituted in a suitable mobile phase

for LC-MS/MS analysis.

LC-MS/MS Analysis:

Inject the prepared sample into an LC-MS/MS system.

Use a suitable reverse-phase column (e.g., C18) and a gradient elution with mobile

phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Operate the mass spectrometer in full scan mode to detect potential metabolites and in

product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation.
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Data Analysis:

Compare the chromatograms of the test sample with the control samples to identify peaks

corresponding to metabolites.

Determine the exact mass of the parent compound and its metabolites.

Propose the structure of the metabolites based on the mass shift from the parent drug

(e.g., +16 Da for hydroxylation, +2 Da for reduction) and the fragmentation patterns

observed in the MS/MS spectra.

Conclusion
9(10)-Dehydronandrolone remains a compound of significant scientific interest due to its

unique structural features and its relationship to other potent anabolic-androgenic steroids.

While it was never developed for therapeutic use, research into its pharmacology and

metabolism has provided valuable insights into the structure-activity relationships of 19-

nortestosterone derivatives. The data and protocols summarized in this guide offer a

foundational resource for researchers aiming to further explore the biological activities of 9(10)-
dehydronandrolone, develop new analytical methods for its detection, or use it as a scaffold

for the synthesis of novel therapeutic agents. The lack of comprehensive pharmacokinetic data

highlights an area for future investigation, which would be crucial for any potential therapeutic

development. As our understanding of the androgen receptor and its signaling pathways

continues to evolve, the study of compounds like 9(10)-dehydronandrolone will undoubtedly

contribute to the broader field of steroid biochemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://en.wikipedia.org/wiki/Dienedione
https://anabolicminds.com/community/threads/what-is-dienolone-good-for.310853/
https://androseries.wordpress.com/2010/12/09/dienedione-tren/
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Dienolone
https://daneshyari.com/article/preview/1993036.pdf
https://www.benchchem.com/product/b141246#review-of-literature-on-9-10-dehydronandrolone-research
https://www.benchchem.com/product/b141246#review-of-literature-on-9-10-dehydronandrolone-research
https://www.benchchem.com/product/b141246#review-of-literature-on-9-10-dehydronandrolone-research
https://www.benchchem.com/product/b141246#review-of-literature-on-9-10-dehydronandrolone-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b141246?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

